Cas no 443-84-5 (2,6-Difluorotoluene)
2,6-Difluorotoluene Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Difluorotoluene
- 1,3-difluoro-2-methyl-benzene
- 2,5-DIFLUOROBENZYL MERCAPTAN
- 2,6-difluoro-toluene
- 2,6-Difluor-toluol
- 2.6-Difluoro methyl benzene
- Toluene,2,6-difluoro- (6CI,7CI,8CI)
- 1,3-Difluoro-2-methylbenzene
- 2,6-Difluoro(methyl)benzene
- SCHEMBL254224
- MFCD00043898
- AM20040485
- 2,6-Difluorotoluene, 99%
- EN300-366965
- BENZENE, 1,3-DIFLUORO-2-METHYL-
- 2,6-Difluorotoluene, 98%
- InChI=1/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
- SCHEMBL9545081
- DTXSID00963202
- D2338
- J-507485
- AKOS006222504
- FT-0610661
- 443-84-5
- AC-9824
- MZLSNIREOQCDED-UHFFFAOYSA-
- 1,3-Difluoro-2-methylbenzene #
- 2,6-Difluorotoluene,98%
- DB-024024
-
- MDL: MFCD00043898
- Inchi: 1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
- InChI Key: MZLSNIREOQCDED-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C)F
- BRN: 1932656
Computed Properties
- Exact Mass: 128.04400
- Monoisotopic Mass: 128.043757
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 82.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not available
- Density: 1.129 g/mL at 25 °C(lit.)
- Melting Point: 112-115°C
- Boiling Point: 112°C
- Flash Point: Fahrenheit: 50 ° f
Celsius: 10 ° c - Refractive Index: n20/D 1.453(lit.)
- PSA: 0.00000
- LogP: 2.27320
- FEMA: 3295
- Solubility: Not available
2,6-Difluorotoluene Security Information
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Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225
- Warning Statement: P210
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11
- Safety Instruction: S16-S29-S33
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- Storage Condition:Flammable area
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11
- Packing Group:II
- Hazard Level:3
2,6-Difluorotoluene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,6-Difluorotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003205-5g |
2,6-Difluorotoluene |
443-84-5 | 99% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 003205-10g |
2,6-Difluorotoluene |
443-84-5 | 99% | 10g |
£38.00 | 2022-03-01 | |
| Fluorochem | 003205-25g |
2,6-Difluorotoluene |
443-84-5 | 99% | 25g |
£69.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121015-25g |
2,6-Difluorotoluene |
443-84-5 | 99% | 25g |
¥399.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121015-5g |
2,6-Difluorotoluene |
443-84-5 | 99% | 5g |
¥99.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121015-1g |
2,6-Difluorotoluene |
443-84-5 | 99% | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121015-100g |
2,6-Difluorotoluene |
443-84-5 | 99% | 100g |
¥1469.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011127-1g |
2,6-Difluorotoluene |
443-84-5 | 99% | 1g |
¥29 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011127-25g |
2,6-Difluorotoluene |
443-84-5 | 99% | 25g |
¥344 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011127-5g |
2,6-Difluorotoluene |
443-84-5 | 99% | 5g |
¥70 | 2024-05-23 |
2,6-Difluorotoluene Suppliers
2,6-Difluorotoluene Related Literature
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K. P. Rajappan Nair,Michaela K. Jahn,Alberto Lesarri,Vadim V. Ilyushin,Jens-Uwe Grabow Phys. Chem. Chem. Phys. 2015 17 26463
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2. Haptotropic rearrangement in tricarbonylchromium complexes of 2-aminobiphenyl and 4-aminobiphenylCurtis J. Czerwinski,Ilia A. Guzei,Kevin M. Riggle,Jason R. Schroeder,Lara C. Spencer Dalton Trans. 2011 40 9439
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Denise Ott,Svetlana Borukhova,Volker Hessel Green Chem. 2016 18 1096
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4. Diastereoselective free-radical reactions. Part 1. Preparation of 2-deoxy-β-glycosides by synthesis and reductive decarboxylation of 3-deoxyulosonic acid glycosidesDavid Crich,Timothy J. Ritchie J. Chem. Soc. Perkin Trans. 1 1990 945
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5. 7??Tunable infrared laser spectroscopyR. F. Curl,F. K. Tittel Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 2002 98 219
Additional information on 2,6-Difluorotoluene
Introduction to 2,6-Difluorotoluene (CAS No. 443-84-5)
2,6-Difluorotoluene, with the chemical formula C₇H₆F₂, is a fluorinated aromatic hydrocarbon that has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its versatile structural properties. This compound, identified by its CAS number 443-84-5, represents a crucial intermediate in the development of various specialty chemicals and potential therapeutic agents. The presence of two fluorine atoms at the ortho positions (positions 2 and 6) relative to the methyl group in the benzene ring imparts unique electronic and steric characteristics, making it a valuable building block for synthetic applications.
The electronic effects induced by fluorine atoms in 2,6-Difluorotoluene play a pivotal role in modulating its reactivity and interaction with biological targets. Fluorine is an electronegative element that withdraws electron density through the inductive effect, leading to a more electrophilic aromatic ring compared to its unsubstituted counterpart, toluene. This enhanced electrophilicity facilitates various electrophilic aromatic substitution reactions, making it an attractive precursor for further functionalization. Additionally, the steric bulk introduced by fluorine atoms can influence the regioselectivity of reactions, allowing chemists to fine-tune the synthesis of complex molecules.
In recent years, 2,6-Difluorotoluene has been extensively explored as a key intermediate in pharmaceutical synthesis. Its structural motif is reminiscent of many bioactive molecules, where aromatic rings are often substituted with fluorine atoms to improve metabolic stability, binding affinity, and overall pharmacological efficacy. For instance, studies have demonstrated its utility in constructing fluorinated heterocycles, which are prevalent in modern drug candidates targeting various diseases. The fluoroalkylation and cross-coupling reactions enabled by 2,6-Difluorotoluene have been particularly noteworthy in generating novel scaffolds for drug discovery.
One of the most compelling applications of 2,6-Difluorotoluene lies in its role as a precursor for developing antiviral and anticancer agents. The fluorine substituents enhance the lipophilicity of drug molecules, which is often critical for membrane permeability and target binding. Recent research has highlighted its incorporation into kinase inhibitors and protease inhibitors used in oncology treatments. The metabolic stability imparted by fluorine atoms ensures that these drugs remain active within the biological system for longer durations, improving therapeutic outcomes.
The synthetic versatility of 2,6-Difluorotoluene extends beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, fluorinated aromatic compounds are employed to enhance pesticide and herbicide efficacy by improving their resistance to degradation and increasing their binding affinity to biological targets. Furthermore, materials scientists have leveraged its properties to develop advanced polymers with tailored thermal and chemical resistance properties. The incorporation of fluorine into polymer backbones often results in materials with exceptional performance characteristics suitable for high-performance applications.
The industrial production of 2,6-Difluorotoluene typically involves halogenation reactions on toluene or Friedel-Crafts alkylation followed by selective fluorination. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes, reducing waste generation and energy consumption. These improvements align with global efforts toward sustainable chemistry practices. The scalability of these processes ensures that sufficient quantities of 2,6-Difluorotoluene can be produced to meet the demands of research and industrial applications without compromising environmental standards.
In conclusion, 2,6-Difluorotoluene (CAS No. 443-84-5) stands as a cornerstone compound in modern chemical synthesis due to its unique structural features and broad applicability across multiple industries. Its role as an intermediate in pharmaceutical development continues to evolve with emerging research trends toward more sophisticated fluorochemicals. As scientists uncover new methodologies for functionalizing this compound, 2,6-Difluorotoluene's significance is poised to grow even further.
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